3-十四烷醇

描述

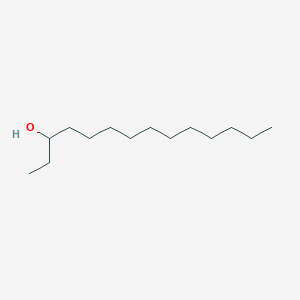

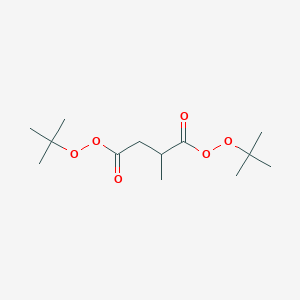

3-Tetradecanol is a chemical compound with the molecular formula C14H30O . It has an average mass of 214.387 Da and a mono-isotopic mass of 214.229660 Da . It is also known by other names such as Tetradecan-3-ol .

Synthesis Analysis

3-Tetradecanol can be synthesized from tetradecanol and arginine . In one study, a form-stable phase change material (FS PCM) was prepared by incorporating the eutectic mixture of tetradecanol (TD) and myristic acid (MA) into hydroxylpropyl methyl cellulose (HPMC) .Molecular Structure Analysis

The molecular structure of 3-Tetradecanol consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Tetradecanol is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . It has a molecular weight of 214.3874 . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C, and latent heat was 102.11/84.58 J g −1 by DSC .科学研究应用

免疫学效应

3-十四烷醇是一种直链饱和脂肪醇,已被观察到可以抑制特定 T 细胞的生长,例如 EL-4 T 细胞和小鼠 CD4+ T 细胞。这种抑制作用与白细胞介素-2(IL-2)分泌减少有关,IL-2 是 T 细胞的关键生长因子。该物质通过降低 T 细胞中 NF-κB 的启动子活性来实现这一点,表明对 T 细胞介导的疾病具有潜在的免疫抑制作用 (Park 等人,2017 年)。

化学合成

在化学合成领域,3-十四烷醇参与类似于一锅三步反应的过程,将内部烯烃转化为正醇。这涉及异构化、加氢甲酰化和加氢的组合,展示了该物质在有机合成中的多功能性 (Yuki 等人,2013 年)。

催化和氧化

3-十四烷醇是氧化反应的研究对象。已经使用十四烷醇作为模型高级脂肪醇对 Au/CeO2-Al2O3 催化剂的研究已经进行,以了解氧化过程中的选择性控制。这项研究有助于理解影响氧化反应选择性的因素,特别是在过渡到酸形成时 (Martínez-González 等人,2016 年)。

纳米技术和材料科学

在材料科学中,3-十四烷醇用于制备聚吡咯微胶囊,其中它作为模板创建三维结构。这些结构在各种化学实体(如荧光染料)的包封中具有潜在应用 (Mazur,2009 年)。

兽医学

3-十四烷醇也已应用于兽医学。一项使用 1-十四烷醇复合物治疗猫牙周疾病的研究显示,牙周疾病的临床参数显着减少。该应用展示了其在宠物保健中的潜力 (Anthony,2019 年)。

能量存储

该物质正在能源存储领域进行探索。已经进行了涉及创建含有十四烷醇作为相变材料(PCM)的聚(甲基丙烯酸甲酯)壳微胶囊的研究,以提高这些材料的潜热储存容量 (Song 等人,2013 年)。

相变材料

在另一项与相变材料有关的研究中,1-十四烷醇复合材料被开发为一种新型的形状稳定相变材料。这项研究的重点是表征诸如转变温度、潜热、微观结构和热储存性能等特性,这些特性对于在温度调节和能量储存中的应用至关重要 (Tian 等人,2013 年)。

安全和危害

未来方向

The future directions of 3-Tetradecanol research could involve its use in the production of form-stable phase change materials (FS PCM), which have potential applications in thermal energy storage in building, waste heat recovery, construction, air condition system, indoor temperature controlling, industry, and temperature-regulating textiles .

属性

IUPAC Name |

tetradecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOCKPOEXXEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870898 | |

| Record name | Tetradecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tetradecanol | |

CAS RN |

1653-32-3 | |

| Record name | 3-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)